molecular formula C9H10N2O B133286 4,6-dimethyl-1H-benzimidazol-5-ol CAS No. 148832-44-4

4,6-dimethyl-1H-benzimidazol-5-ol

Cat. No. B133286
CAS RN: 148832-44-4
M. Wt: 162.19 g/mol
InChI Key: SJVHEJUZWOOPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dimethyl-1H-benzimidazol-5-ol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is commonly known as lumazine and has a unique structure that makes it suitable for different biological and chemical processes.

Mechanism of Action

The mechanism of action of lumazine is not fully understood, but it is believed to interact with proteins and enzymes through non-covalent interactions. Lumazine has a rigid structure that allows it to bind to specific sites on proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
Lumazine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, protecting cells from oxidative stress. Lumazine has also been shown to enhance the activity of enzymes involved in energy metabolism, improving cellular respiration and ATP production.

Advantages and Limitations for Lab Experiments

Lumazine has several advantages for lab experiments, including its fluorescent properties, its ability to bind to specific sites on proteins and enzymes, and its potential applications in photodynamic therapy. However, lumazine also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for lumazine research, including the development of new synthesis methods, the identification of new applications in biotechnology and medicine, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of lumazine and its interactions with proteins and enzymes.

Synthesis Methods

The synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol can be achieved through various methods. One of the most common approaches is the reaction between 2-amino-4,6-dimethylpyrimidine and glyoxal in the presence of a strong acid catalyst. This reaction yields a mixture of lumazine and its derivatives, which can be further purified to obtain the desired product.

Scientific Research Applications

Lumazine has been extensively studied for its potential applications in various scientific fields. It is commonly used as a fluorescent probe for monitoring protein-protein interactions, identifying enzyme-substrate interactions, and studying protein folding dynamics. Additionally, lumazine has been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

CAS RN

148832-44-4

Product Name

4,6-dimethyl-1H-benzimidazol-5-ol

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4,6-dimethyl-1H-benzimidazol-5-ol

InChI

InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11)

InChI Key

SJVHEJUZWOOPIJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1O)C)N=CN2

Canonical SMILES

CC1=CC2=C(C(=C1O)C)N=CN2

synonyms

1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI)

Origin of Product

United States

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